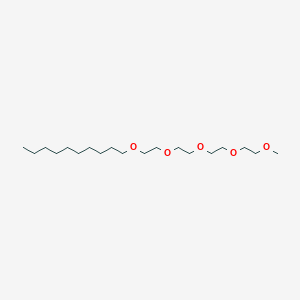
2,5,8,11,14-Pentaoxatetracosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8,11,14-Pentaoxatetracosane is an organic compound with the molecular formula C19H40O5. It is a member of the polyether family, characterized by the presence of multiple ether groups in its structure. This compound is known for its unique properties and versatility in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14-Pentaoxatetracosane typically involves the reaction of ethylene oxide with a suitable initiator, such as a polyhydric alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired polyether chain. The process may involve multiple steps, including purification and characterization of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and advanced purification techniques to obtain high-purity products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,8,11,14-Pentaoxatetracosane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted polyethers with different functional groups.
Applications De Recherche Scientifique
2,5,8,11,14-Pentaoxatetracosane has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of biological membranes and as a component in drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a stabilizer for therapeutic agents.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5,8,11,14-Pentaoxatetracosane involves its interaction with molecular targets through its ether groups. These interactions can affect various biochemical pathways and processes, depending on the specific application. The compound’s polyether structure allows it to form stable complexes with other molecules, enhancing its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,8,11,14-Pentaoxapentadecane: A shorter polyether with similar properties but different molecular weight and chain length.
Tetraethylene glycol dimethyl ether: Another polyether with a different structure and applications.
Uniqueness
2,5,8,11,14-Pentaoxatetracosane is unique due to its specific chain length and molecular structure, which confer distinct physical and chemical properties. Its versatility and stability make it suitable for a wide range of applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
127172-11-6 |
|---|---|
Formule moléculaire |
C19H40O5 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]decane |
InChI |
InChI=1S/C19H40O5/c1-3-4-5-6-7-8-9-10-11-21-14-15-23-18-19-24-17-16-22-13-12-20-2/h3-19H2,1-2H3 |
Clé InChI |
RBTKIFFZCBOCFN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOCCOCCOCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


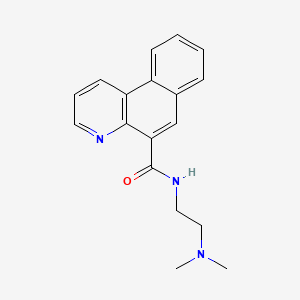
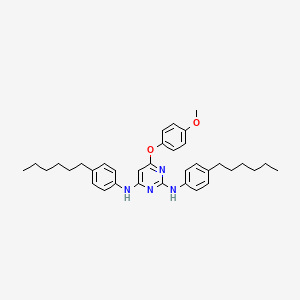
![{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14275550.png)
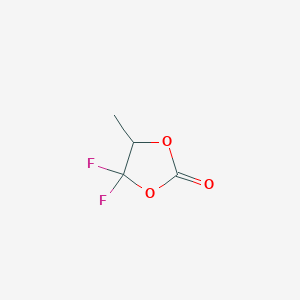
![(E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14275554.png)
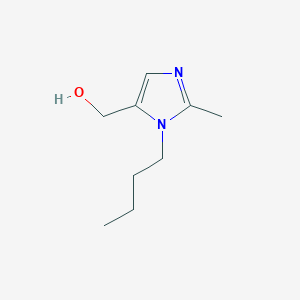
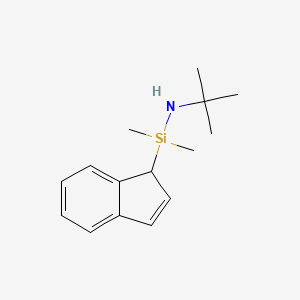
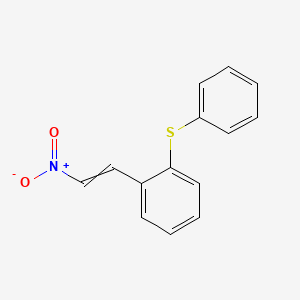
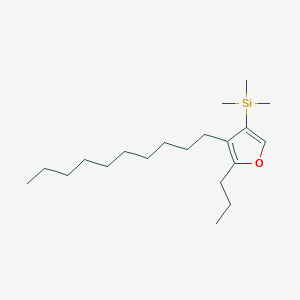
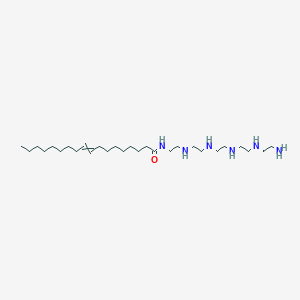
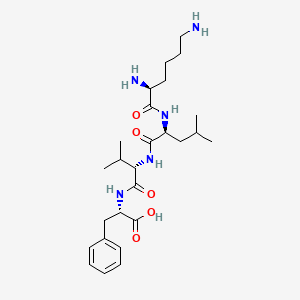
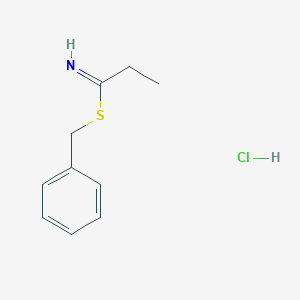
![2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate](/img/structure/B14275603.png)
![Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14275605.png)
